5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione
Overview
Description
5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione is a chemical compound with a unique molecular structure, characterized by the presence of a cyclopropyl group and an isopropyl group attached to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen atoms from imidazolines.
Marckwald synthesis: This involves the reaction of alpha halo-ketones with ammonia.
Amino nitrile synthesis: This involves the reaction of an amino nitrile with an aldehyde.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter systems and ion channels in the brain . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-Isopropyl-2,4-imidazolidinedione: Similar in structure but lacks the cyclopropyl group.
5-Cyclopropyl-5-methylimidazolidine-2,4-dione: Similar in structure but has a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of cyclopropyl and isopropyl groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)9(6-3-4-6)7(12)10-8(13)11-9/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBYRKDZNUBXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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